molecular formula C8H7BrN2O2 B8411545 6-Bromo-1-methyl-1,4-dihydro-pyrido[2,3-d][1,3]oxazin-2-one

6-Bromo-1-methyl-1,4-dihydro-pyrido[2,3-d][1,3]oxazin-2-one

Cat. No. B8411545
M. Wt: 243.06 g/mol
InChI Key: ZCQYZYYJMRNDRZ-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

To a solution of 6-bromo-1,4-dihydro-pyrido[2,3-d][1,3]oxazin-2-one (Stage 170.1.3, 0.707 mmol) in DMF (1.4 ml) was added 55% sodium hydride in oil (0.778 mmol). The RM was stirred for 5 min at rt then was added iodomethane (0.778 mmol) and the RM was stirred for 30 min at rt. The RM was diluted with EtOAc, washed with saturated NaHCO3, with brine (3×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and separated by flash chromatography (heptane/EtOAc 0% to 70%). The fractions containing product were evaporated together to give the title compound as a yellow solid. (HPLC: tR 2.64 min (Method A).
Quantity
0.707 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.778 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0.778 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[NH:6][C:7](=[O:10])[O:8][CH2:9][C:4]=2[CH:3]=1.[H-].[Na+].I[CH3:16]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]([CH3:16])[C:7](=[O:10])[O:8][CH2:9][C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.707 mmol
Type
reactant
Smiles
BrC1=CC2=C(NC(OC2)=O)N=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.778 mmol
Type
reactant
Smiles
Name
Quantity
1.4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.778 mmol
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred for 5 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the RM was stirred for 30 min at rt
Duration
30 min
WASH
Type
WASH
Details
washed with saturated NaHCO3, with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
separated by flash chromatography (heptane/EtOAc 0% to 70%)
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
were evaporated together

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC2=C(N(C(OC2)=O)C)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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